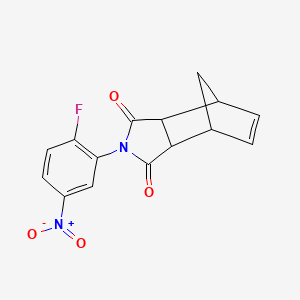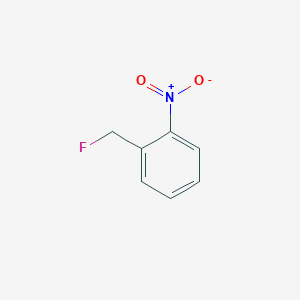
2-Nitrobenzyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrobenzyl fluoride is an organic compound with the molecular formula C7H6FNO2. It is a derivative of benzyl fluoride where a nitro group is substituted at the ortho position. This compound is known for its applications in organic synthesis, particularly as a photoremovable protecting group.
Mechanism of Action
Target of Action
2-Nitrobenzyl fluoride is a type of 2-nitrobenzyl compound . These compounds are widely used as photoremovable protecting groups . The primary targets of this compound are the molecules it protects, which can range from small organic molecules to large biomolecules like DNA .
Mode of Action
The mode of action of this compound involves a photochemical reaction . Upon exposure to light, these compounds undergo an intramolecular 1,5-H shift, yielding aci-nitro protomers as primary photoproducts . This is typically followed by cyclisation to short-lived benzisoxazolidines . A different reaction path exists for 2-nitrobenzyl alcohols, where the primary aci-nitro intermediates form nitroso hydrates by proton transfer .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the molecules it protects. For instance, when used as a photoremovable protecting group for DNA, it can influence DNA replication, transcription, and other related processes . The exact downstream effects would depend on the specific role of the protected molecule in its respective biochemical pathway.
Pharmacokinetics
The photoreactive nature of 2-nitrobenzyl compounds suggests that their bioavailability could be controlled by light exposure .
Result of Action
The result of this compound’s action is the release of the protected molecule upon light exposure . This can have various molecular and cellular effects depending on the nature of the released molecule. For example, in the case of DNA, this could lead to changes in gene expression .
Action Environment
The action of this compound is influenced by environmental factors such as light and pH . Light is necessary for initiating the photochemical reaction that leads to the release of the protected molecule . The pH of the environment can also influence the reaction pathway .
Biochemical Analysis
Biochemical Properties
2-Nitrobenzyl fluoride is known to interact with various enzymes, proteins, and other biomolecules. It is often used as a photolabile protecting group, which means it can be attached to a molecule to protect a specific functional group from reacting until it is exposed to light . Upon exposure to light, the this compound group is removed, allowing the protected functional group to participate in biochemical reactions .
Cellular Effects
The effects of this compound on cells are largely dependent on the molecules it is protecting. When used as a photolabile protecting group, this compound allows for the controlled release of active molecules within cells . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as a photolabile protecting group. When exposed to light, a chemical reaction occurs that removes the this compound group from the molecule it is protecting . This allows the protected molecule to interact with other biomolecules, potentially leading to changes in enzyme activity or gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings, particularly in relation to its role as a photolabile protecting group. The timing of light exposure can be controlled to determine when the this compound group is removed and the protected molecule is activated . This allows for the study of temporal effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues would likely depend on the specific molecules it is attached to. As a photolabile protecting group, it could potentially be used to control the localization of these molecules within cells .
Subcellular Localization
The subcellular localization of this compound would also depend on the molecules it is protecting. By controlling the release of these molecules, this compound could potentially influence their localization within specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrobenzyl fluoride can be synthesized through various methods. One common method involves the reaction of 2-nitrobenzyl bromide with mercuric fluoride, yielding this compound in moderate yields . Another approach is the nitration of benzyl fluoride, which produces a mixture of ortho, meta, and para isomers .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of nitration and halogen exchange reactions, are likely employed on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 2-Nitrobenzyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other substituents under specific conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Photochemical Reactions: 2-Nitrobenzyl compounds are known for their photochemical properties, where they can undergo photolysis to form nitroso compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Photochemical: UV light or other sources of irradiation.
Major Products Formed:
Substitution: Various substituted benzyl fluorides.
Reduction: 2-Aminobenzyl fluoride.
Photochemical: 2-Nitrosobenzyl fluoride and other related compounds.
Scientific Research Applications
2-Nitrobenzyl fluoride has several applications in scientific research:
Chemistry: Used as a photoremovable protecting group in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Utilized in the synthesis of various fine chemicals and intermediates.
Comparison with Similar Compounds
2-Nitrobenzyl Alcohol: Similar photochemical properties but with an alcohol functional group.
2-Nitrobenzyl Bromide: Similar structure but with a bromine atom instead of a fluorine atom.
2-Nitrobenzyl Chloride: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness: 2-Nitrobenzyl fluoride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability under certain conditions compared to its bromide and chloride counterparts .
Properties
IUPAC Name |
1-(fluoromethyl)-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISRHMUOOJKICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CF)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(9-Ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]propanoic acid](/img/structure/B2859124.png)
![methyl N-[(2,5-dimethylfuran-3-yl)methyl]carbamate](/img/structure/B2859126.png)
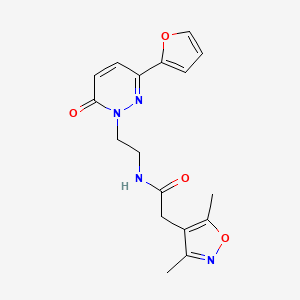
![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2859129.png)
![N-(2,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2859130.png)
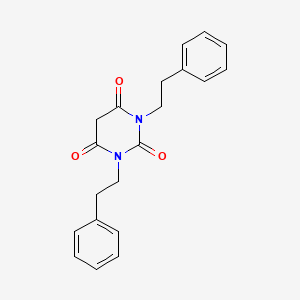
![1-Oxa-9-thia-4-azaspiro[5.5]undecane](/img/structure/B2859132.png)
![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2859133.png)
![(2E)-N-methyl-4-[(3-phenyl-2,1-benzoxazol-5-yl)formamido]but-2-enamide](/img/structure/B2859135.png)
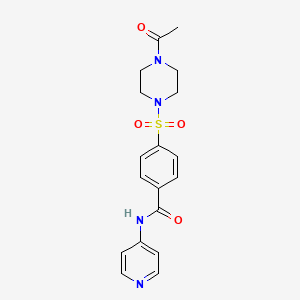
![N-Ethyl-N-(2-oxo-2-spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-ylethyl)prop-2-enamide](/img/structure/B2859140.png)
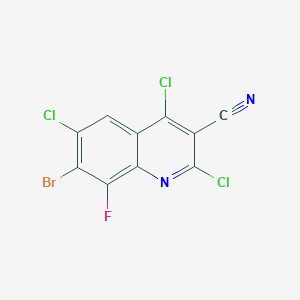
![7-dodecyl-8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2859144.png)
